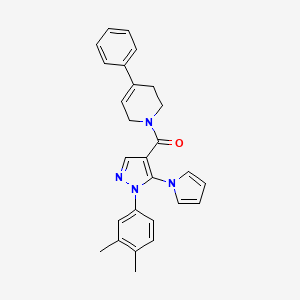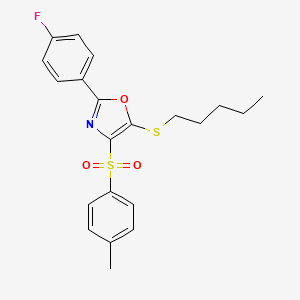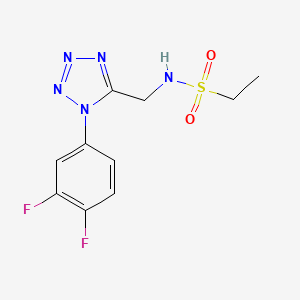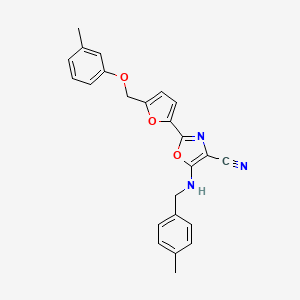![molecular formula C20H18F3N3O5S B2569408 ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate CAS No. 939893-62-6](/img/structure/B2569408.png)
ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate is a complex organic compound that finds its relevance in various scientific fields due to its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate typically involves a multi-step process:
Synthesis of the pyridinyl sulfanyl precursor: : This step involves the formation of the pyridine ring substituted with cyano, dimethoxyphenyl, and trifluoromethyl groups.
Attachment of the sulfanyl group: : The pyridinyl compound is then reacted with a thiol to introduce the sulfanyl group.
Formation of the carbamate: : The final step involves the reaction of the sulfanyl-substituted pyridine with ethyl chloroformate to form the this compound.
Industrial Production Methods
For large-scale production, optimized reaction conditions are essential:
Catalysts: : Use of suitable catalysts to enhance reaction rates.
Temperature and Pressure: : Controlling temperature and pressure to maintain the stability of intermediate compounds.
Purification: : Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate undergoes various chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to form amines.
Substitution: : The trifluoromethyl group can be substituted under certain conditions to introduce other functional groups.
Common reagents and conditions: : Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used.
科学的研究の応用
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate has diverse scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with unique electronic properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets:
Enzymatic inhibition: : It can bind to active sites of enzymes, inhibiting their activity.
Receptor binding: : It may interact with cellular receptors, modulating signal transduction pathways.
Pathways involved: : Inhibition of key enzymes in metabolic pathways and modulation of receptor-mediated signaling cascades.
類似化合物との比較
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate shares similarities with other compounds, yet stands out due to its unique trifluoromethyl and dimethoxyphenyl substitutions:
Similar Compounds
Pyridinyl sulfanyl derivatives
Carbamate-based enzyme inhibitors
Trifluoromethyl-substituted aromatics
Uniqueness: : The combination of cyano, dimethoxyphenyl, and trifluoromethyl groups imparts distinctive chemical properties and biological activities, differentiating it from other similar compounds.
There you have it, a detailed exploration of this compound. Fascinating stuff! What's got you interested in this compound?
特性
IUPAC Name |
ethyl N-[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O5S/c1-4-31-19(28)26-17(27)10-32-18-12(9-24)13(20(21,22)23)8-14(25-18)11-5-6-15(29-2)16(7-11)30-3/h5-8H,4,10H2,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBKCROYOKFMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)

![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2569334.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2569335.png)
![1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2569336.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)

![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)
![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)


